molecular formula C7H11BrN2O B8349704 2-bromo-1-(3-methoxypropyl)-1H-imidazole

2-bromo-1-(3-methoxypropyl)-1H-imidazole

Cat. No. B8349704
M. Wt: 219.08 g/mol
InChI Key: YNKFLGGFVNZIQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-1-(3-methoxypropyl)-1H-imidazole is a useful research compound. Its molecular formula is C7H11BrN2O and its molecular weight is 219.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-bromo-1-(3-methoxypropyl)-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-1-(3-methoxypropyl)-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-bromo-1-(3-methoxypropyl)-1H-imidazole

Molecular Formula

C7H11BrN2O

Molecular Weight

219.08 g/mol

IUPAC Name

2-bromo-1-(3-methoxypropyl)imidazole

InChI

InChI=1S/C7H11BrN2O/c1-11-6-2-4-10-5-3-9-7(10)8/h3,5H,2,4,6H2,1H3

InChI Key

YNKFLGGFVNZIQZ-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C=CN=C1Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

The solution of 1.05 g of 1-(3-methoxypropyl)-1H-imidazole in 14 ml of tetrahydrofuran is cooled to −70° C. and admixed slowly with 4.6 ml of n-butyllithium (1.6M in hexane). The mixture is stirred at −70° C. over 1 hour and subsequently admixed slowly with the solution of 2.54 g of tetrabromomethane in 14 ml of tetrahydrofuran. After a further 30 minutes, the reaction mixture is admixed with 25 ml of saturated aqueous ammonium chloride solution and extracted with tert-butyl methyl ether (2×25 ml). The organic phases are washed with brine, (20 ml), dried over sodium sulphate, filtered and concentrated by evaporation. The title compound is obtained as a colourless oil from the residue by means of flash chromatography (SiO2 60F). Rf=0.51 (200:20:1 dichloromethane-methanol-conc. ammonia); Rt=1.78.
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step Two
Quantity
2.54 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Four
Quantity
14 mL
Type
solvent
Reaction Step Five

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